Understanding its physical and chemical characteristics is essential for practical handling and application in the laboratory.
| Physical/Chemical Property | Value / Description |
|---|---|
| Melting Point | 39°C to 42°C [1] [2] [3] |
| Boiling Point | 260°C to 262°C (at atmospheric pressure) [1] [2] [3] |
| Density | 1.008 g/cm³ [2] |
| Flash Point | 123°C (closed cup) [1] |
| Solubility | Insoluble in water; soluble in alcohol, benzene, chloroform, and ether [2] [3] |
| Odor | Sweet, floral, reminiscent of sweet pea or coumarin [1] [3] |
Benzylideneacetone is classically prepared via a Claisen-Schmidt condensation reaction between benzaldehyde and acetone, catalyzed by a base [2] [4]. The following diagram illustrates the general experimental workflow:
Experimental workflow for this compound synthesis
A standard laboratory-scale procedure is detailed below [4]:
This compound finds use in diverse fields, from fragrances to advanced materials synthesis.
| Application Field | Specific Use & Details |
|---|---|
| Flavor and Fragrance | Used as a fragrance ingredient for its sweet, floral, balsamic, and spicy notes, reminiscent of anise, cinnamon, and sweet pea [1]. It is compliant with relevant regulations for use in food and cosmetics (e.g., FDA 21 CFR 172.515) [1]. |
| Organic Synthesis | Serves as a versatile building block and ligand in coordination chemistry. It is a precursor in the synthesis of pharmaceuticals like Warfarin [2] [5] and complexes with metals like iron and palladium for use as catalysts [2] [6] [7]. |
| Antibacterial Agent | Identified as an antibacterial compound produced by Xenorhabdus nematophila, demonstrating activity against major plant-pathogenic bacteria such as Ralstonia solanacearum and Pectobacterium carotovorum [8]. |
| Industrial Chemistry | Investigated as a potential leveling agent in electroplating to improve the uniformity of metal deposits, such as copper, though it is not commonly used in commercial processes [9]. Also serves as a starting material for other chemicals like benzylacetone via hydrogenation [7]. |
This compound requires careful handling in the laboratory.
The following table summarizes the available quantitative and qualitative solubility data for benzylideneacetone in the solvents you specified.
| Solvent | Solubility | Notes / Experimental Conditions |
|---|---|---|
| DMSO | 29 mg/mL (198.37 mM) [1] | Tested for in vitro research; solution clarity assumed [1]. |
| Ethanol | 29 mg/mL [1] | Also described as "soluble" [2]. |
| Water | ~1.3 g/L (approx. 1.3 mg/mL) [3] | Described as "insoluble" [4] and having low water solubility [5]. |
For reliable experimental results, consider these technical points:
The experimental workflow for determining and applying the solubility of this compound can be summarized as follows:
The following table consolidates the key data found for benzylideneacetone and its derivative, dithis compound.
| Property | Data for This compound (C₁₀H₁₀O) | Data for trans,trans-Dithis compound (C₁₇H₁₄O) |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O [1] [2] | C₁₇H₁₄O [3] |
| Molecular Weight | 146.19 g/mol [1] [4] | 234.29 g/mol [3] [5] |
| CAS Registry Number | 122-57-6 [2] [4] | 35225-79-7 [3] |
| Mass Spectrum | Not Available in Sources | Major Peaks (m/z): 234 (Molecular Ion, 100%), 235 (18.1%), 233 (68.6%), 131 (42.7%), 103 (61.6%), 91 (26.6%), 77 (48.7%) [5]. |
| IR Spectrum | Not Available in Sources | A digitized spectrum is available (NIST), but specific peak data was not listed in an extractable format [3]. |
| Melting Point | 39 °C to 42 °C [1] [4] | Not Provided |
| Boiling Point | 260 °C to 262 °C [1] | Not Provided |
| Appearance | Pale yellow solid [1] | Not Provided |
For researchers, understanding the context in which spectroscopic data is obtained is crucial for reproducibility. The experimental details for the mass spectrum of dithis compound were as follows [5]:
The workflow for characterizing an organic compound like this compound typically follows a logical sequence to confirm its identity and purity, as shown below.
Experimental workflow for comprehensive characterization of an organic compound.
The table below summarizes the available data on the identifier and properties of Benzylideneacetone [1].
| Property | Description |
|---|---|
| CAS No. | 122-57-6 [1] |
| Molecular Formula | C10H10O [1] |
| Molecular Weight | 146.19 g/mol [1] |
| Appearance | Solid [1] |
| Melting/Freezing Point | No data available [1] |
| Boiling Point/Range | No data available [1] |
| Flash Point | No data available [1] |
This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements [1]:
Appropriate personal protective equipment (PPE) and engineering controls are essential for safe handling [1].
| Aspect | Recommendation |
|---|---|
| Engineering Controls | Ensure adequate ventilation. Provide accessible safety shower and eye wash station [1]. |
| Eye/Face Protection | Safety goggles with side-shields [1]. |
| Skin Protection | Protective gloves and impervious clothing [1]. |
| Respiratory Protection | Suitable respirator [1]. |
For researchers planning to use this compound, the following diagram outlines a general workflow for hazard assessment and risk mitigation based on the SDS information. This process is foundational to developing specific experimental protocols.
A critical finding from the obtained SDS is the lack of data for several key physical and chemical properties [1], which are essential for comprehensive risk assessment:
The information presented here is for research purposes only and is based on a single Safety Data Sheet. It is your responsibility as a researcher to consult the full, official SDS and conduct a complete risk assessment tailored to your specific experimental conditions.
The table below summarizes the fundamental identifiers and physical characteristics of trans-benzylideneacetone.
| Property | Value / Description |
|---|---|
| Preferred IUPAC Name | (3E)-4-Phenylbut-3-en-2-one [1] [2] |
| Other Common Names | Benzalacetone, Methyl styryl ketone, trans-4-Phenyl-3-buten-2-one [1] [2] [3] |
| CAS Registry Number | 1896-62-4 (for the trans-isomer) [3] [4] [5] |
| Molecular Formula | C₁₀H₁₀O [1] [3] |
| Average Mass | 146.19 g/mol [1] [3] |
| Physical State | Pale yellow solid [1] |
| Melting Point | 39 °C to 42 °C [1] [3] [4] |
| Boiling Point | 260 °C to 262 °C [1] [3] |
| Water Solubility | 1.3 g/L (practically insoluble) [1] [3] |
| Solubility in Other Solvents | Freely soluble in alcohol; soluble in chloroform, ether, benzene [3] [4] |
The primary and most historically significant preparation of benzylideneacetone is via a Claisen-Schmidt condensation between benzaldehyde and acetone [1] [6]. This base-catalyzed reaction is a classic example of a carbon-carbon bond formation.
Synthesis pathway of this compound and its derivative [1] [7].
This synthesis can be performed with common bases like sodium hydroxide (NaOH) in a water/ethanol medium [7] [6]. A key consideration is reaction control: using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures a quantitative yield of the enolate ion from acetone, leading to high efficiency in producing the monobenzylidene product [1].
Beyond its synthesis, this compound serves as a building block for further reactions [1] [6]:
This compound has two primary areas of application:
Proper handling is essential due to the compound's hazardous nature. The following table summarizes the key hazard and precautionary statements.
| Hazard Category | GHS Statements [4] |
|---|---|
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. | | Precautionary Statements | P261, P264, P271, P272, P280, P302+P352, P305+P351+P338, P321, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 [1] [4] |
Additional safety specifications include a flash point of 66 °C (150 °F) [3] [4]. The compound should be stored in a dark place, sealed and dry, under inert gas at room temperature or refrigerated (0-10°C), as it is both light and air sensitive [4].
Trans-benzylideneacetone is readily available from multiple chemical suppliers. The table below lists examples for reference.
| Supplier | Purity | Package Size | Price (USD) |
|---|---|---|---|
| TCI Chemicals [4] | >98.0% (GC) | 25 g | $21 |
| Sigma-Aldrich [3] | ≥99% | 50 g | $67.7 |
| TargetMol [9] | 97.48% | 2 g | $33 |
Benzylideneacetone (BZA), also known as benzalacetone, is an α,β-unsaturated ketone that primarily exists in the trans configuration [1]. Its structure makes it a versatile ligand in organometallic chemistry, coordinating to metals through the carbonyl oxygen and the carbon-carbon double bond.
The table below summarizes notable organometallic complexes derived from this compound.
| Complex Name | Metal | Key Features & Applications | Reference |
|---|---|---|---|
| (this compound)Fe(CO)₃ | Iron | Reagent for transferring Fe(CO)₃ unit; synthesized from Fe₂(CO)₉ [1]. | |
| Tris(dithis compound)dipalladium (Tris DBA) | Palladium | Pre-formed catalyst; inhibits N-myristoyltransferase-1 (NMT-1) with anti-melanoma activity [2]. | |
| (this compound)Ru(CO)₃ | Ruthenium | Synthesized from [Ru(CO)₃(η⁴-C₈H₁₂)]; contains a hydride bridge [3]. | |
| Pd₂(DBA)₃ / Ni₂(DBA)³ | Palladium, Nickel | Catalysts for Michael additions and cross-coupling reactions [3]. |
This procedure uses Fe₂(CO)₉ as the metal source [1].
Tris DBA is a widely used Pd(0) source. While its full synthesis is complex, its core ligand, dithis compound (DBA), is synthesized via a double Claisen-Schmidt condensation [1].
The following diagram illustrates the key steps involved in the synthesis of the DBA ligand and its subsequent complexation to form Tris DBA.
Synthesis workflow for Tris DBA palladium complex
Tris DBA has demonstrated significant antitumor activity in preclinical studies, particularly against melanoma [2]. The table below summarizes key experimental findings.
| Parameter | Finding |
|---|---|
| Molecular Target | Identified as an inhibitor of N-myristoyltransferase-1 (NMT-1) [2]. |
| Downstream Effects | Inhibition of NMT-1 leads to reduced activity of membrane-based signaling pathways, including MAP kinase, Akt, and Stat-3 [2]. |
| In Vivo Efficacy | Showed potent antitumor activity against B16 murine and A375 human melanoma models and was well-tolerated [2]. |
| Suggested Use | Warrants further preclinical evaluation as a novel therapeutic agent [2]. |
This compound (4-phenyl-3-buten-2-one) is a fundamental α,β-unsaturated ketone with significant applications in pharmaceutical synthesis, fragrance formulation, and as a key synthetic intermediate in organic chemistry. This pale yellow crystalline solid (molecular weight: 146.19 g/mol) features a conjugated system between the carbonyl group and the vinylbenzene moiety, making it a valuable Michael acceptor in various synthetic transformations. The compound exists predominantly in the trans configuration due to steric considerations, which maximizes conjugation across the molecular framework [1].
The Claisen-Schmidt condensation represents one of the most essential and efficient carbon-carbon bond-forming reactions in synthetic organic chemistry, specifically categorized as a crossed-aldol process between an aldehyde and a ketone. This reaction is named after its pioneering investigators, Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published on this topic in 1880 and 1881 [2]. The reaction typically involves the condensation of an aromatic aldehyde lacking α-hydrogens with a ketone possessing α-hydrogens, such as acetone, under basic conditions. The process initially forms a β-hydroxy carbonyl intermediate that spontaneously dehydrates to yield the conjugated enone system characteristic of this compound [2] [1].
For pharmaceutical researchers and process chemists, this compound serves as a key synthetic precursor to several important compounds. Most notably, its reaction with 4-hydroxycoumarin produces the anticoagulant warfarin, demonstrating its significance in active pharmaceutical ingredient (API) synthesis [1]. Additionally, this compound finds application as a flavoring ingredient in food products and as a component in fragrance formulations, further highlighting its versatility [1] [3].
The Claisen-Schmidt condensation proceeds through a well-established stepwise mechanism that involves both equilibrium and irreversible steps. Understanding this mechanism is crucial for researchers to optimize reaction conditions and troubleshoot issues during scale-up. The reaction follows a base-catalyzed aldol-dehydration pathway with distinct intermediates that can be characterized and monitored analytically [2] [1].
Figure 1: The Claisen-Schmidt condensation mechanism proceeds through enolate formation, nucleophilic addition, and dehydration sequence.
Enolate Formation: Acetone (pKa ~25) undergoes selective α-deprotonation when treated with a strong base like NaOH, generating the corresponding nucleophilic enolate ion. This equilibrium step is favored when using strong bases, though the concentration of enolate remains relatively low with moderate bases like NaOH [1] [4].
Nucleophilic Addition: The acetone enolate attacks the electrophilic carbonyl carbon of benzaldehyde in a rate-determining step, forming a new carbon-carbon bond and generating a β-hydroxy ketone intermediate (aldol addition product) [2].
Dehydration: The β-hydroxy ketone intermediate undergoes base-catalyzed dehydration, forming the conjugated α,β-unsaturated ketone system of this compound. This dehydration step is essentially irreversible and drives the reaction to completion by forming the thermodynamically stable conjugated system [2] [1].
A critical challenge in this synthesis is controlling reaction selectivity to prevent over-condensation. This compound itself contains acidic α-protons (pKa ~11) and can undergo a second condensation with another equivalent of benzaldehyde to form dithis compound [1]. The selectivity can be controlled through:
This green chemistry approach eliminates organic solvents, reduces waste, and offers excellent yields under mild conditions. The method is particularly suitable for high-throughput synthesis and follows principles of sustainable chemistry [5].
Preparation: Weigh all reagents accurately using an analytical balance. Ensure the mortar and pestle are completely dry before use.
Grinding: Place sodium hydroxide pellets (0.16 g, 20 mol%) in the mortar and grind to a fine powder. Add benzaldehyde (2.12 g, 20 mmol) and acetone (0.58 g, 10 mmol) sequentially to the mortar.
Reaction: Grind the mixture continuously and vigorously with the pestle for 5 minutes. Monitor the reaction progress by the formation of a yellow paste or solid, indicating product formation.
Work-up: After 5 minutes, transfer the reaction mixture to a beaker containing 20 mL of cold distilled water. Stir for 2-3 minutes to dissolve any residual NaOH.
Isolation: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the solid product with cold distilled water (3 × 10 mL) to remove all base residues.
Purification: Recrystallize the crude product from hot ethyl acetate (approximately 5-10 mL per gram of product) to afford pure this compound as pale yellow crystals.
Characterization: Dry the product to constant weight and characterize by melting point (literature: 39-42°C), ( ^1H ) NMR, and IR spectroscopy [1].
This classical method provides a reliable approach for larger-scale synthesis and follows well-established procedures with reproducible results [6].
Base Solution Preparation: Dissolve sodium hydroxide (100 g) in a mixture of water (1 L) and ethanol (800 mL) in a 2-L reaction vessel. Cool the solution to 20-25°C using a water bath.
Reaction Setup: Equip the vessel with a mechanical stirrer and ensure vigorous agitation throughout the reaction.
Reagent Addition: Add half of a pre-mixed solution of benzaldehyde (106 g) and acetone (29 g) to the basic solution. The remaining half is added after 15 minutes.
Reaction Monitoring: Observe the formation of a yellow cloud within 2-3 minutes, which gradually develops into a flocculent precipitate. Continue stirring vigorously for 30 minutes after the complete addition.
Isolation: Filter the suspension with suction on a large Büchner funnel. Wash the product thoroughly with distilled water until the washings are neutral.
Purification: Recrystallize from hot ethyl acetate (approximately 100 mL per 40 g of crude product) to obtain pure this compound.
Characterization: The purified product typically melts at 110-111°C and can be characterized by standard spectroscopic methods [6].
Table 1: Comparative Analysis of this compound Synthesis Methods
| Parameter | Solvent-Free Grinding Method | Traditional Solution-Phase Method |
|---|---|---|
| Reaction Time | 5 minutes | 45-60 minutes |
| Temperature | Ambient (20-25°C) | 20-25°C (controlled) |
| Yield | 96-98% | 90-94% |
| NaOH Loading | 20 mol% | ~250 mol% (stoichiometric) |
| Solvent Volume | None | 1800 mL per 0.5 mol acetone |
| Work-up Complexity | Simple filtration | Filtration and recrystallization |
| Purification | Recrystallization (ethyl acetate) | Recrystallization (ethyl acetate) |
| Scale-up Potential | Moderate (batch size limited by grinding) | Excellent (easily scalable) |
| Environmental Impact | Low (solvent-free) | Moderate (ethanol/water system) |
| Product Purity | High (needs recrystallization) | High (after recrystallization) |
Successful implementation of the Claisen-Schmidt condensation for this compound synthesis requires careful optimization of several critical parameters that significantly impact yield, selectivity, and purity.
The choice of base significantly influences both the reaction rate and product distribution in the Claisen-Schmidt condensation. Different bases vary in their ability to generate the enolate nucleophile while minimizing side reactions.
Table 2: Comparison of Base Catalysts for Claisen-Schmidt Condensation
| Base Catalyst | Loading (mol%) | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| NaOH | 20 | Solvent-free, grinding, 5 min | 98 | High efficiency, low cost, simple workup | May promote over-condensation if excess used |
| KOH | 20 | Solvent-free, grinding, 5 min | 85 | Good activity | Lower yield compared to NaOH |
| NaOAc | 20 | Solvent-free, grinding, 5 min | 70 [5] | Mild conditions | Lower conversion rate |
| NH₄OAc | 20 | Solvent-free, grinding, 5 min | 65 [5] | Mild conditions | Lower conversion rate |
| LiOH·H₂O | Various | Solution phase, ethanol-water | 80-90 [5] | Good solubility | Higher cost |
| LDA | 100 | THF, -78°C to RT | Quantitative [1] | Prevents over-condensation | Air/moisture sensitive, expensive |
Systematic investigation of NaOH loading reveals that 20 mol% provides optimal balance between catalytic efficiency and product selectivity. Higher base concentrations (80-100 mol%) increase the rate slightly but also promote dithis compound formation, while lower concentrations (<10 mol%) significantly reduce conversion [5]. The benzaldehyde:acetone ratio of 2:1 is optimal for maximizing this compound yield while minimizing unreacted starting materials [6].
The reaction proceeds efficiently at ambient temperature (20-25°C) in both solvent-free and solution-phase methods. Elevated temperatures accelerate the reaction but may promote side products and dehydration of the aldol intermediate too rapidly, leading to lower selectivity. The solvent-free method achieves completion within 5 minutes due to improved mass transfer and intimate contact between reagents, while solution-phase reactions typically require 30-45 minutes for complete conversion [5] [6].
Solvent-free conditions provide the highest reaction efficiency due to neat reagent concentrations and eliminated solubility issues. When solvents are necessary, ethanol-water mixtures (1:1 to 2:1 ratio) offer optimal solubility for both organic reagents and the inorganic base. Recent advances include the use of reduced graphene oxide-supported CuO (CuO@rGO) nanocatalysts under mild conditions, achieving yields up to 96% with excellent selectivity [7].
This compound serves as a versatile synthetic intermediate with particular importance in pharmaceutical synthesis. Its α,β-unsaturated carbonyl system makes it a valuable Michael acceptor in conjugate addition reactions and a precursor to various heterocyclic compounds.
Proper characterization of this compound is essential for quality control in pharmaceutical applications. The following analytical techniques provide comprehensive characterization:
Successful implementation of the Claisen-Schmidt synthesis requires awareness of potential challenges and their solutions:
The Claisen-Schmidt condensation provides an efficient and reliable method for synthesizing this compound, an important intermediate in pharmaceutical and fine chemical synthesis. The solvent-free grinding approach offers significant advantages in terms of reaction efficiency (98% yield in 5 minutes), environmental impact, and operational simplicity, making it particularly suitable for research laboratories and small-scale applications. The traditional solution-phase method remains valuable for larger-scale synthesis where established protocols and equipment are available.
Recent advances in catalytic systems, including CuO@rGO nanocatalysts [7] and machine learning-optimized continuous flow systems [8], demonstrate the continuing evolution of this classic reaction toward more sustainable and efficient processes. The comprehensive protocols and optimization parameters provided in these application notes will enable researchers to implement this synthetically valuable transformation reliably across various scales and applications.
This compound (also known as benzalacetone, IUPAC name: (3E)-4-Phenylbut-3-en-2-one) is an organic compound with the formula C₆H₅CH=CHC(O)CH₃. It is a pale yellow crystalline solid with a sweet, floral odor, insoluble in water but soluble in organic solvents [1] [2]. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical, fragrance, and materials science industries [1] [3].
The primary method for its synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between benzaldehyde and acetone [1] [2]. This reaction is a classic example of carbon-carbon bond formation, resulting in an α,β-unsaturated ketone.
The following table summarizes the core methods for synthesizing this compound, highlighting the trade-offs between yield, selectivity, and practicality.
| Method | Key Feature | Benzaldehyde Conversion | This compound Selectivity | Primary Advantage | Main Disadvantage |
|---|---|---|---|---|---|
| Classical Homogeneous [4] | Excess acetone, aqueous NaOH, vigorous stirring | High (Yields 65-78%) | Moderate | Simple setup; high yields with excess acetone | Lower selectivity; requires product purification |
| Stirring-Induced Emulsion [5] | Biphasic system (cyclohexane/water), no surfactant | 96 ± 2% | 99 ± 1% | Excellent selectivity; easily scalable; green chemistry | Requires precise control of stirring to form emulsion |
The main challenge in this synthesis is suppressing the side reaction where this compound reacts with a second molecule of benzaldehyde to form dibenzalacetone [5] [2]. The methods above address this challenge differently.
This is a well-established procedure from Organic Syntheses [4].
Procedure:
This modern method achieves high selectivity without a surfactant and can be scaled to kilogram quantities [5].
Procedure:
The following diagram illustrates the logical steps and chemical mechanism behind the successful emulsion synthesis method.
This process leverages the biphasic system to achieve high selectivity. The aqueous phase contains the base (NaOH) and acetone, while the organic phase contains benzaldehyde. The reaction occurs at the interface. The newly formed this compound, being more soluble in the organic phase, diffuses into it, where it is protected from the base catalyst and cannot react with another benzaldehyde molecule to form the dibenzalacetone byproduct [5].
This compound is a valuable building block in organic chemistry [1] [3] [6].
| Aspect | Key Findings |
|---|---|
| Core Innovation | Stirring-induced emulsion system enables high-selectivity synthesis without surfactants [1] [2]. |
| Reaction Type | Claisen-Schmidt condensation between benzaldehyde and acetone [1] [2]. |
| Key Advantage | 99% selectivity for benzalacetone, minimizing dibenzalacetone side product [1] [2]. |
| Reaction Scale Demonstrated | Successfully scaled to produce over 1 kg of product [1] [2]. |
| Phase Separation | Organic and aqueous phases separate naturally upon stopping stirrer [2]. |
| Catalyst | NaOH (0.2 M in water phase) [2]. |
| Optimal Solvent System | Cyclohexane (oil phase) and Water (aqueous phase) [2]. |
| Key Limitation | Toluene as oil phase reduces conversion due to π-π interactions with benzaldehyde [2]. |
Materials:
Procedure:
Materials:
Procedure:
The following diagram illustrates the experimental workflow and the underlying mechanism of the interfacial emulsion synthesis:
This green synthesis protocol for benzalacetone, utilizing a stirring-induced emulsion, provides a robust, scalable, and highly selective method that aligns with modern green chemistry principles. It effectively suppresses dibenzalacetone formation without surfactants or large acetone excess, simplifies product isolation, and has been proven viable for kilogram-scale production [1] [2].
Spirooxindoles, particularly spiropyrrolidine-oxindoles, are privileged structural scaffolds in medicinal chemistry and drug discovery due to their presence in numerous bioactive alkaloids and pharmaceutical agents. These complex heterocyclic systems exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and local anesthetic properties [1]. The spirocyclic framework at the C3 position of the oxindole core represents a challenging synthetic target due to its three-dimensional complexity and potential for generating diverse stereocenters.
The 1,3-dipolar cycloaddition of in situ generated azomethine ylides with various dipolarophiles has emerged as a powerful atom-economical strategy for constructing these spirocyclic systems. Unlike traditional chalcone dipolarophiles that typically yield single regioisomers, benzylideneacetone (1-phenylbut-2-en-1-one) introduces intriguing regioselectivity challenges due to its asymmetric structure with two electronically distinct carbonyl groups (benzoyl and acetyl) and the presence of α-hydrogens [2] [3]. Recent advances have demonstrated that additives can effectively control this regioselectivity, providing access to two distinct regioisomeric series from the same starting materials [2] [3] [4]. This protocol outlines optimized procedures for both regioisomeric pathways, enabling synthetic and medicinal chemists to efficiently access these valuable scaffolds for biological evaluation.
The synthesis utilizes a three-component reaction between isatin derivatives, benzylamine, and this compound derivatives. The mechanism proceeds through initial formation of an azomethine ylide via condensation of isatin with benzylamine, followed by 1,3-dipolar cycloaddition with this compound as the dipolarophile [2] [3].
The unique aspect of this transformation is the controllable regioselectivity, where additives determine which regioisomer predominates:
This additive-controlled regioselectivity represents the first reported reversal of regioselectivity in 1,3-dipolar cycloadditions of azomethine ylides [2] [3].
Figure 1: Reaction workflow showing the additive-controlled regioselective synthesis of spiropyrrolidine-oxindoles
Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat. Benzylamine may cause skin and respiratory irritation; isatin derivatives may stain skin and clothing; organic solvents are flammable.
Materials:
Analytical Methods: Monitor reactions by TLC (silica gel). Characterize products by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. Determine regioisomeric ratios by ( ^1H ) NMR analysis or isolated yields [2] [3].
This protocol favors formation of 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-ones with regioselectivity up to 86:14 [2] [3].
Step-by-Step Procedure:
Key Notes: Using excess isatin (1.5 equiv) improves yield due to instability of azomethine ylides. Anhydrous THF provides optimal regioselectivity [2] [3].
This protocol favors formation of 3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-ones with reversed regioselectivity [2] [3].
Step-by-Step Procedure:
Key Notes: The acid additive significantly reverses regioselectivity. Ethanol is the preferred solvent for this pathway [2].
Table 1: Optimization of water-assisted regioselective synthesis of spiropyrrolidine-oxindoles [2] [3]
| Entry | Solvent | Additive | Time (h) | Yield (%) | Regioisomeric Ratio (4a:5a) |
|---|---|---|---|---|---|
| 1 | EtOH | None | 48 | 72 | 75:25 |
| 2 | EtOH | Et₃N (0.2 equiv) | 72 | 69 | 78:22 |
| 3 | EtOH | 4Å MS | 48 | 59 | 76:24 |
| 4 | EtOH | 4-NO₂PhCO₂H (0.2 equiv) | 24 | 33 | 50:50 |
| 5 | EtOH | H₂O (5.0 equiv) | 24 | 54 | 83:17 |
| 6 | DMF | H₂O (5.0 equiv) | 18 | 78 | 84:16 |
| 7 | CH₃CN | H₂O (5.0 equiv) | 48 | 56 | 67:33 |
| 8 | THF | H₂O (5.0 equiv) | 24 | 71 | 86:14 |
| 9* | THF | H₂O (5.0 equiv) | 24 | 88 | 86:14 |
Reaction conditions unless noted: isatin (0.50 mmol), benzylamine (1.0 mmol), this compound (0.75 mmol), solvent (5.0 mL), rt. *Entry 9: isatin (0.75 mmol), benzylamine (1.0 mmol), this compound (0.50 mmol).
Table 2: Optimization of acid-assisted regioselective synthesis [2]
| Entry | 4-NO₂PhCO₂H (equiv) | Time (h) | Yield (%) | Regioisomeric Ratio (5a:4a) |
|---|---|---|---|---|
| 1 | 0.2 | 24 | 33 | 50:50 |
| 2 | 0.5 | 24 | 65 | 60:40 |
| 3 | 1.0 | 24 | 82 | 65:35 |
| 4 | 1.5 | 24 | 86 | 68:32 |
| 5 | 2.0 | 24 | 90 | 70:30 |
Reaction conditions: isatin (0.50 mmol), benzylamine (1.0 mmol), this compound (0.75 mmol), EtOH (5.0 mL), rt.
The methodology tolerates various substituents on both isatin and this compound components:
The protocol provides spiropyrrolidine-oxindoles in moderate to excellent yields (51-94%) with good to excellent regioselectivities [2] [3].
Regioisomer 4a (4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one):
Regioisomer 5a (3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-one):
Table 3: Characterization data for representative spiropyrrolidine-oxindoles [2]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Regioisomeric Ratio |
|---|---|---|---|---|
| 4a | C₂₇H₂₄N₂O₂ | 88 | 168-170 | 86:14 |
| 5a | C₂₇H₂₄N₂O₂ | 90 | 152-154 | 70:30 |
| 4b | C₂₈H₂₆N₂O₂ | 85 | 165-167 | 85:15 |
| 5b | C₂₈H₂₆N₂O₂ | 87 | 158-160 | 72:28 |
Table 4: Common issues and solutions in spiropyrrolidine-oxindole synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield | Instability of azomethine ylide | Use excess isatin (1.5 equiv) and benzylamine (2.0 equiv) |
| Poor regioselectivity | Incorrect solvent/additive combination | Ensure anhydrous THF for water-assisted pathway; ethanol for acid-assisted pathway |
| Reaction not proceeding | Inadequate activation | Increase additive concentration; ensure fresh molecular sieves if used |
| Mixture of regioisomers | Suboptimal additive amount | Optimize water (5.0 equiv) or 4-nitrobenzoic acid (2.0 equiv) |
| Decomposition | Moisture or oxygen sensitivity | Use anhydrous solvents and inert atmosphere |
Spiropyrrolidine-oxindoles synthesized via this methodology serve as valuable intermediates in pharmaceutical development. The spirooxindole core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds [1] [5]. These structures exhibit diverse pharmacological activities:
The controllable regioselectivity provided by this protocol enables efficient exploration of structure-activity relationships (SAR) by accessing different regioisomeric series from the same starting materials, significantly accelerating lead optimization in drug discovery programs.
(Benzylideneacetone)iron tricarbonyl, abbreviated (bda)Fe(CO)₃, is an organoiron complex that serves as a stable and convenient source of the "Fe(CO)₃" moiety. Its primary application is the preparation of other iron complexes, particularly tricarbonyl(η⁴-diene)iron complexes, which are valuable intermediates in organic synthesis [1] [2].
A key advantage of (bda)Fe(CO)₃ is its role as a superior substitute for more sensitive or less stable iron carbonyl reagents like Fe(CO)₅, Fe₂(CO)₉, or Fe(CO)₃(cyclooctene)₂. It reacts with a variety of dienes and other unsaturated compounds to form stable complexes, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and the construction of complex molecular frameworks [1] [3]. It has been effectively used in the synthesis of structural models for enzyme active sites, such as the iron-acyl site in [Fe]-hydrogenase (Hmd) [3].
The table below summarizes its fundamental properties for quick reference.
| Property | Value / Description |
|---|---|
| Chemical Formula | C₁₃H₁₀FeO₄ [1] |
| Molar Mass | 286.060 g·mol⁻¹ [1] |
| Appearance | Red, crystalline solid [1] |
| Melting Point | 88–89 °C (190–192 °F; 361–362 K) [1] |
| Solubility | Slightly soluble in organic solvents [1] |
| Characteristic IR (in cyclohexane) | 2065, 2005, and 1985 cm⁻¹ [1] |
| Common Abbreviation | (bda)Fe(CO)₃ [1] |
This protocol describes the synthesis of (bda)Fe(CO)₃ from this compound and nonacarbonyldiiron [1].
The synthesis involves a direct reaction between commercially available Fe₂(CO)₉ and the organic ligand, this compound. The preparation of the ligand, this compound, can be achieved via a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and acetone [4].
The following diagram outlines the key stages in the preparation and purification of the complex.
This compound (chemical name: (3E)-4-Phenylbut-3-en-2-one), also known as benzalacetone, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound exists primarily as the trans-isomer in practical applications, which contributes to its stability and consistent performance in various formulations. This compound serves as a versatile chemical intermediate with significant applications across fragrance, flavor, and pharmaceutical industries. Its original preparation demonstrated the scope of condensation reactions to construct new, complex organic compounds, highlighting its importance in synthetic chemistry [1].
The compound's significance extends beyond industrial applications to biological systems. This compound is recognized as a metabolite of gram-negative entomopathogenic bacterium Xenorhabdus nematophila and exhibits immunosuppressive activity through enzyme inhibition, specifically against phospholipase A2 (PLA2). This inhibition disrupts eicosanoid biosynthesis, which mediates immune reactions in insects, making it a valuable compound for studying host-pathogen interactions and developing novel biocontrol agents [2]. The dual nature of this compound—as both a fragrance component and biologically active molecule—makes it particularly interesting for multidisciplinary research spanning chemistry, perfumery, and pharmaceutical development.
This compound possesses distinctive chemical characteristics that determine its application across various fields. The compound presents as a pale yellow crystalline solid at room temperature with a characteristic sweet floral odor. Its structure features a conjugated system consisting of a carbon-carbon double bond and a carbonyl group, which significantly influences its reactivity and spectroscopic properties [1].
Table 1: Physical and Chemical Properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O | - |
| Molar Mass | 146.19 g/mol | - |
| Appearance | Pale yellow solid | Crystalline form |
| Melting Point | 39–42°C | 312–315 K |
| Boiling Point | 260–262°C | 533–535 K |
| Density | 1.008 g/cm³ | - |
| Water Solubility | 1.3 g/L | Limited solubility |
| Solubility in Organic Solvents | Soluble | Non-polar solvents preferred |
| Flash Point | 116°C | 389 K (closed cup) |
| Vapor Pressure | 0.0386 hPa | At 20°C |
The limited water solubility and preference for non-polar solvents indicated in Table 1 reflect the predominantly hydrophobic nature of this compound. This characteristic is particularly important when designing formulations for fragrance or pharmaceutical applications, where solvent compatibility can significantly impact product performance and stability. The compound's conjugated system makes it susceptible to nucleophilic attack at the β-position (Michael addition) and photochemical reactions, important considerations for storage and handling [1].
This compound exhibits moderate acidity at the alpha position due to the electron-withdrawing effects of the carbonyl group, enabling ready deprotonation to form the corresponding enolate. This property facilitates further chemical modifications and makes it a valuable building block in organic synthesis. The compound undergoes reactions expected for its functional groups: the double bond adds bromine, acts as a heterodiene in Diels-Alder reactions with electron-rich alkenes to give dihydropyrans, and the carbonyl forms hydrazones and other derivatives [1].
This compound possesses a complex olfactory profile highly valued in fragrance creation. Professional perfumers describe its aroma as a distinctive sweet pea-like character that creates an interesting balance between warmer and more floral characteristics. The scent profile develops multi-dimensional facets, opening with subtle floral notes that evolve into deeper, warm undertones with subtle spicy accents that add sophistication to fragrance compositions [3]. This progression from initial impression to dry-down makes it particularly valuable for creating fragrances with both immediate appeal and enduring complexity.
In flavor applications, this compound serves as a flavoring ingredient in food products, contributing to its approval for use in consumables. It occurs naturally as a volatile constituent of cocoa and contributes to the characteristic aroma profiles of several natural products. The compound's ability to provide sweet, floral-balsamic notes with fruity undertones makes it versatile for flavor formulations where these sensory characteristics are desired [1].
Table 2: Fragrance Application Guidelines for this compound
| Application Area | Typical Use Concentration | Primary Function | Compatibility Notes |
|---|---|---|---|
| Fine Fragrance | 0.5–2% | Base note development, fixative | Blends with exotic, woody, amber notes |
| Functional Fragrances | 1.1% (average) | Stability provider, floral modifier | Excellent performance in soaps |
| Floral Accords | 0.5–1.5% | Sweet pea character, enhancer | Particularly effective in jasmine |
| Woody/Oud Compositions | 1–3% | Balsamic depth, sophistication | Adds warmth and persistence |
| Fruity Notes | 0.2–1% | Depth provider, complexity enhancer | Complements berry, citrus notes |
This compound demonstrates exceptional stability under various storage conditions, maintaining its olfactory properties for extended periods. This characteristic makes it particularly valuable for commercial perfumes where consistency between batches is crucial. The compound exhibits excellent compatibility with alcohol-based solutions and other carrier systems used in fragrance manufacturing, facilitating its incorporation into various product types [3].
The fixative properties of this compound contribute significantly to its value in perfumery. It provides moderate fixation that helps stabilize more volatile components in fragrance formulations, enabling longer-lasting sillage and longevity while preserving the integrity of delicate middle and top notes. As a base note component, its warmth contributes to the strength and sophistication of premium fragrances, creating lasting impressions that define a perfume's signature [3].
Principle: This method employs a base-induced condensation between benzaldehyde and acetone, known as the Claisen-Schmidt condensation. The reaction proceeds through an enolate intermediate formation, followed by nucleophilic addition to the carbonyl group of benzaldehyde, dehydration, and final isolation of this compound [1] [4].
Principle: This method utilizes reversed-phase high-performance liquid chromatography with UV detection for the quantification of this compound in fragrance formulations and reaction mixtures.
The method typically shows excellent linearity (r² > 0.999) across the concentration range of 5–100 μg/mL. The limit of detection (LOD) and quantification (LOQ) are approximately 0.5 μg/mL and 1.5 μg/mL, respectively, providing sufficient sensitivity for quality control applications.
This compound exhibits significant immunosuppressive properties through its action as a phospholipase A2 (PLA2) inhibitor. This mechanism was initially discovered through studies of the metabolite produced by the gram-negative entomopathogenic bacterium Xenorhabdus nematophila. PLA2 is a key enzyme in the biosynthesis of eicosanoids, which are oxygenated polyunsaturated fatty acids that mediate various cellular and humoral immune responses in insects and other animals [2] [5].
The inhibition of PLA2 by this compound prevents the cleavage of arachidonic acid (AA) from membrane phospholipids, a critical initial step in eicosanoid biosynthesis. This disruption of eicosanoid signaling leads to suppressed immune responses, as demonstrated in studies with the beet armyworm (Spodoptera exigua). In these experiments, this compound significantly inhibited hemocyte microaggregation induced by Bacillus thuringiensis and impaired hemocyte-spreading behavior in a dose-dependent manner [2]. This immunosuppressive effect enhances the virulence of B. thuringiensis against insect larvae, suggesting potential applications in biological pest control strategies.
The following diagram illustrates the mechanism of this compound's immunosuppressive action through PLA2 inhibition:
Figure 1: Mechanism of this compound Immunosuppressive Action via PLA2 Inhibition
The immunosuppressive properties of this compound have demonstrated practical applications in enhancing the efficacy of biological control agents. Research has shown that although this compound itself lacks direct insecticidal activity when administered orally, it significantly enhances the virulence of Bacillus thuringiensis subspecies when co-administered to insect larvae [2].
In experimental studies with fifth instar Spodoptera exigua, oral administration of this compound in mixture with a low dose of B. thuringiensis spp. aizawai resulted in significantly enhanced bacterial virulence. Similar potentiation effects were observed with B. thuringiensis spp. kurstaki, which alone has limited effectiveness against this insect species. This synergistic effect is attributed to the suppression of insect immune responses, which would otherwise combat bacterial infection. The research demonstrates a direct positive correlation between this compound-induced immunosuppression and potentiation of B. thuringiensis efficacy, offering promising avenues for developing more effective biopesticide formulations [2].
For research and industrial applications, this compound should meet specific quality standards to ensure consistent performance and reliable experimental results. Professional-grade this compound typically has a purity of at least 98%, which ensures consistent performance in demanding applications. High-quality suppliers provide comprehensive analytical certificates confirming molecular structure, purity level, and olfactory properties [3].
Table 3: Quality Control Specifications for Research-Grade this compound
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | Pale yellow crystalline solid | Visual examination |
| Identification (FTIR) | Spectrum matches reference | FTIR spectroscopy |
| Purity (HPLC) | ≥98.0% | Reversed-phase HPLC |
| Melting Point | 39–42°C | Capillary method |
| Water Content | ≤0.5% | Karl Fischer titration |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Residue on Ignition | ≤0.1% | Gravimetric method |
This compound demonstrates exceptional stability under proper storage conditions, maintaining its chemical and olfactory properties for extended periods. The compound should be stored in tightly sealed containers, protected from light and moisture, at controlled room temperature. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation [3].
The shelf life of this compound under appropriate storage conditions exceeds 24 months. Stability testing indicates no significant degradation when stored in amber glass containers with minimal headspace. The compound's stability profile makes it particularly suitable for commercial applications where batch-to-batch consistency is essential, including fragrance formulations, pharmaceutical intermediates, and research applications requiring reproducible results over time [3].
This compound applications in fragrance and pharmaceutical industries must comply with international regulations and safety standards. The compound has established use guidelines and safety parameters that protect consumers while allowing formulation flexibility. According to GHS labeling standards, this compound carries warning designations for hazards including skin irritation (H315), allergic skin reactions (H317), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) [1].
Personal protective equipment including chemical-resistant gloves, safety glasses, and protective clothing is recommended when handling the pure compound, particularly during laboratory-scale operations. Engineering controls such as local exhaust ventilation should be utilized to maintain airborne concentrations below exposure limits. In case of skin contact, affected areas should be flushed with plenty of soap and water for at least 15 minutes, while eye exposure requires immediate irrigation with copious amounts of water for at least 15 minutes with occasional lifting of upper and lower eyelids [1].
For commercial applications, formulators must remain aware of current regulatory requirements within their respective markets, as these may vary by geographical region and application type. This compound is approved for use as a flavoring ingredient in food, reflecting its safety profile when used in appropriate concentrations. In fragrance applications, it falls under IFRA category 4 (skin contact) with no restrictions, making it suitable for leave-on products such as fine fragrances and lotions [6].
This compound represents a versatile chemical entity with significant applications across multiple disciplines, from fragrance creation to pharmaceutical research. Its unique chemical properties, including the α,β-unsaturated ketone structure, facilitate diverse reactions and modifications that expand its utility. The recent discovery of its immunosuppressive activities through PLA2 inhibition opens new avenues for research into host-pathogen interactions and novel approaches to biological control.
Future research directions should explore the structure-activity relationships of this compound derivatives to enhance desired properties while minimizing potential hazards. The development of sustainable synthesis methods using green chemistry principles represents another promising research avenue, aligning with growing interest in environmentally friendly production processes. Additionally, further investigation into the molecular mechanisms underlying its biological activities may reveal new therapeutic applications, particularly in immunomodulation and infectious disease management.
As research continues to uncover new dimensions of this versatile compound, this compound is poised to maintain its relevance in both industrial applications and scientific discovery, particularly through interdisciplinary approaches that bridge chemistry, biology, and materials science.
Benzylideneacetone (also known as benzalacetone) represents a fundamental chemical scaffold in medicinal chemistry and serves as a crucial precursor for the synthesis of diverse chalcone derivatives. Chalcones, characterized by their α,β-unsaturated ketone system, are privileged structures in drug discovery due to their wide spectrum of biological activities and relatively straightforward synthesis. These compounds consist of two aromatic rings joined by a highly electrophilic three-carbon α,β-unsaturated carbonyl system that typically adopts a planar orientation, enabling extensive interactions with biological targets. The ketoethylenic group (CO–CH=CH) provides a reactive moiety that facilitates various chemical modifications and contributes to their mechanism of action, frequently acting as a Michael acceptor in biological systems. [1]
The significance of this compound derivatives extends across multiple therapeutic areas, including antidiabetic, anticancer, anti-inflammatory, and neurodiagnostic applications. Recent studies have highlighted their ability to modulate various signaling pathways and interact with specific protein targets, making them valuable tools for pharmacological investigation and drug development. Their structural simplicity combined with high synthetic versatility allows researchers to rapidly generate diverse compound libraries for structure-activity relationship studies. The following Application Notes and Protocols provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound-derived chalcones, with particular emphasis on their applications in drug discovery and development. [2] [3] [1]
Objective: To synthesize this compound through base-catalyzed condensation of benzaldehyde and acetone. [4]
Reaction Mechanism: The synthesis follows the Claisen-Schmidt condensation mechanism, where an aromatic aldehyde reacts with a ketone under basic conditions to form an α,β-unsaturated ketone. The reaction proceeds through a hydroxylketone intermediate that undergoes dehydration to form the conjugated system. [5] [6] [3]
Table 1: Reagents and Quantities for this compound Synthesis
| Reagent | Quantity | Molar Equivalents | Physical Properties |
|---|---|---|---|
| Benzaldehyde | 460 g (4.3 mol) | 1.0 | d = 1.044 g/mL, MW = 106.12 g/mol |
| Acetone | 8 mL | ~1.0 | d = 0.791 g/mL, MW = 58.08 g/mol |
| Sodium hydroxide | 218 g (5.5 mol) | ~1.3 | MW = 40.00 g/mol |
| Ethanol (95%) | 1000 g (1225 mL) | Solvent | - |
| Water | 1960 g | - | - |
Procedure:
Purification Method:
Objective: To synthesize 1,5-diphenyl-(E,E)-1,4-pentadien-3-one (dithis compound) through condensation of benzaldehyde and acetone. [5]
Procedure:
Table 2: Synthesis Variations for this compound Derivatives
| Derivative Type | Starter Carbonyl | Catalyst System | Reaction Conditions | Key Applications |
|---|---|---|---|---|
| Heterocyclic Chalcones | Heteroaromatic aldehydes/ketones | NaOH/KOH in ethanol | Room temperature or reflux | Enhanced bioactivity [3] |
| Bis-Chalcones | Diarylheptanoid analogs | Acid or base catalysis | Varying temperature | Anticancer, antitrypanosomal [8] |
| Amino Chalcones | 4-Aminobenzaldehyde | Alkaline conditions | Controlled temperature <30°C | Radiolabeling precursors [2] |
Spectroscopic Analysis:
X-ray Crystallography:
Chromatographic Purity Assessment:
Chalcones derived from this compound demonstrate significant antidiabetic potential through multiple mechanisms of action. Their ability to modulate various signaling pathways and inhibit key enzymes involved in carbohydrate metabolism makes them promising candidates for the development of novel antidiabetic therapeutics. [1]
Table 3: Antidiabetic Mechanisms of this compound Derivatives
| Mechanism of Action | Molecular Target | Biological Effect | Representative Derivatives |
|---|---|---|---|
| Aldose Reductase Inhibition | Aldose reductase (AR) | Reduces sorbitol accumulation, prevents diabetic complications | Hydroxylated chalcones [1] |
| α-Glucosidase Inhibition | α-Glucosidase enzyme | Delays carbohydrate digestion, reduces postprandial hyperglycemia | Electron-deficient chalcones [1] |
| Nrf2 Pathway Activation | Nuclear factor erythroid 2-related factor 2 | Enhances antioxidant response, reduces oxidative stress | Chalcones with catechol groups [1] |
| SGLT-2 Inhibition | Sodium-glucose cotransporter-2 | Increases urinary glucose excretion, reduces blood glucose | Gliflozin-inspired chalcones [1] |
| Insulin Secretion Enhancement | β-cells of pancreas | Stimulates glucose-dependent insulin secretion | Sulfonylurea-derived chalcones [1] |
Experimental Protocol for Aldose Reductase Inhibition Assay:
Protocol for α-Glucosidase Inhibition Assay:
This compound-derived chalcones demonstrate potent antiproliferative activity against various human cancer cell lines, including A549 and H460 lung cancer cells. Their mechanism of action involves induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression. Additionally, several derivatives exhibit significant activity against Trypanosoma cruzi amastigotes, the causative agent of Chagas disease, highlighting their potential as dual-purpose therapeutic agents. [8]
Experimental Protocol for Antiproliferative Assay:
Protocol for Trypanocidal Activity Assessment:
Radioiodinated this compound derivatives have been developed as potential radiotracers for imaging β-amyloid plaques in Alzheimer's disease. These compounds exhibit high binding affinity to Aβ(1-42) aggregates and favorable blood-brain barrier permeability, making them promising candidates for neurodiagnostic applications. [2]
Protocol for Radiolabeling Chalcones with Iodine-125:
Binding Affinity Assessment for Aβ-Aggregates:
This compound derivatives face significant stability issues that limit their therapeutic application, including photochemical degradation, susceptibility to nucleophilic attack at the α,β-unsaturated system, and rapid metabolism in biological systems. The Michael acceptor properties that contribute to their biological activity also render them prone to chemical degradation and potential off-target effects in vivo. [8] [9]
Mesoporous Silica Encapsulation:
Structural Modification Approaches:
This compound serves as a versatile precursor for the synthesis of diverse chalcone derivatives with significant potential in drug discovery and development. The detailed protocols provided in these Application Notes enable researchers to synthesize, characterize, and evaluate these compounds for various therapeutic applications. The structural simplicity of the chalcone core allows for extensive modifications to optimize pharmacological properties and target specificity.
Future research directions should focus on:
The continuing investigation of this compound-derived chalcones holds significant promise for addressing unmet medical needs in areas including diabetes, cancer, neurodegenerative diseases, and parasitic infections.
Benzylideneacetone (chemical name: (3E)-4-phenylbut-3-en-2-one, CAS number: 122-57-6) is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O and a molar mass of 146.19 g/mol. This compound represents a versatile chemical intermediate with significant applications across pharmaceutical, fragrance, and specialty chemical industries. The compound typically exists as a pale yellow crystalline solid with a characteristic sweet, floral odor reminiscent of sweet pea, with melting points ranging between 39–42°C and boiling points between 260–262°C. Its chemical structure features an enone system (α,β-unsaturated carbonyl) conjugated with a phenyl ring, which provides both electrophilic and nucleophilic reaction sites, making it a valuable synthon for various chemical transformations. [1] [2]
Industrially, this compound serves as a key precursor for numerous value-added chemicals. Its production at kilogram-scale requires careful consideration of reaction parameters, purification techniques, and safety protocols to ensure consistent quality and yield. The growing market demand for this compound, particularly from the pharmaceutical sector, underscores the need for optimized large-scale production methodologies. The global market for this compound is projected to experience significant growth, with estimates suggesting a market size of USD 500 million by 2025,
expanding at a compound annual growth rate (CAGR) of 7.5% from 2025 to 2033. This growth is primarily driven by its extensive application in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty chemicals. [3]
Table 1: Key Applications of this compound Across Industries
| Application Sector | Specific Uses | Significance |
|---|---|---|
| Pharmaceutical Industry | Intermediate for APIs, synthesis of anti-inflammatory agents, cardiovascular drugs, anti-cancer agents | Crucial building block for complex molecules; requires high purity (≥99%) for regulatory compliance |
| Fragrance and Flavor | Perfume compositions, soap fragrances, flavor formulations | Provides warm, spicy notes with good fixation properties; used in luxury and mass-market products |
| Chemical Synthesis | Precursor to dithis compound, ligand in organometallic chemistry, electroplating additive | Versatile electrophile for Michael additions and Diels-Alder reactions; leveling agent in electroplating |
| Agriculture | Attractant for melon flies (Bactrocera cucurbitae) | Effective lure in pest control applications |
The pharmaceutical industry constitutes the dominant application segment for this compound, where it serves as a key synthetic intermediate in the production of various therapeutic agents. Its structural features enable the construction of complex molecules through various transformation reactions, including hydrogenation, conjugate addition, and cyclization. The compound's reactivity as a Michael acceptor makes it particularly valuable for creating carbon-carbon bonds in sophisticated molecular architectures. Recent studies have also explored this compound derivatives in chalcone-based therapeutics with demonstrated anti-inflammatory, antimicrobial, and anticancer properties. The stringent regulatory requirements for pharmaceutical applications necessitate production protocols that consistently yield high-purity material (≥99%) with minimal impurities. [3] [4]
In the fragrance industry, this compound is valued for its sweet, floral aroma with warm, spicy undertones. It functions not only as a fragrance component but also as a fixative agent that improves the longevity of more volatile scent compounds. Technical applications in perfumery typically utilize this compound at specific concentration levels tailored to the desired fragrance intensity and composition. Its excellent compatibility with alcohol-based systems and stability under various storage conditions make it suitable for diverse product formulations, from fine perfumes to personal care products. [2]
The most common laboratory synthesis of this compound employs the Claisen-Schmidt condensation between benzaldehyde and acetone under basic conditions. This atom-economical reaction represents a straightforward approach to preparing this compound on research scales. The mechanism proceeds through enolate formation from acetone, nucleophilic addition to benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone. [1] [5]
Table 2: Comparison of this compound Production Methods
| Method | Reagents & Conditions | Scale Potential | Advantages | Limitations |
|---|---|---|---|---|
| Classical Claisen-Schmidt | Benzaldehyde, acetone, NaOH (10%), 25-30°C, 90 min | Laboratory scale (up to 100g) | Simple setup, readily available reagents | Formation of dithis compound byproduct, moderate yields |
| Lithium Diisopropylamide (LDA) Mediated | LDA in THF, equimolar benzaldehyde and acetone, low temperature | Limited scale due to cost and sensitivity | Quantitative enolate formation, minimized side products | Expensive base, stringent anhydrous/anaerobic conditions |
| Industrial Alkaline Condensation | Benzaldehyde, acetone, controlled NaOH, 50-70°C, phase transfer catalysis | Kilogram to multi-kilogram scale | Cost-effective, scalable, acceptable yields | Requires careful parameter control to minimize byproducts |
A standard laboratory procedure involves dissolving 4.25 g (40 mmol) of benzaldehyde in 8 mL of acetone in a 100 mL Erlenmeyer flask equipped with magnetic stirring. To this mixture, 1 mL of 10% aqueous NaOH solution is added dropwise while maintaining the reaction temperature between 25–30°C using a water bath. The reaction mixture is stirred for 90 minutes, after which diluted HCl is added slowly to acidify the solution to approximately pH 5–6. The resulting mixture is extracted with dichloromethane (2 × 15 mL), the combined organic layers are washed with water (15 mL) and dried over anhydrous Na₂SO₄. After solvent removal by rotary evaporation, this compound is obtained as a pale yellow solid with a typical yield of 77% and melting point of approximately 42°C. This method, while effective for small-scale preparation, presents challenges for larger scales due to the formation of dithis compound as a significant byproduct when excess benzaldehyde is present or when reaction conditions are not properly controlled. [5]
For industrial-scale production, the Claisen-Schmidt condensation remains the most economically viable route, though it requires optimization to suppress dithis compound formation. The use of controlled stoichiometry with a slight excess of acetone (1.5–2.0 equivalents relative to benzaldehyde) helps minimize the double condensation side reaction. Additionally, employing phase-transfer catalysts or conducting the reaction in polar aprotic solvents such as DMSO or THF can enhance reaction rate and selectivity. Industrial processes typically operate at moderate temperatures (50–70°C) to balance reaction rate and selectivity, with higher temperatures favoring the formation of undesirable byproducts. [6]
Recent advances in industrial synthesis focus on implementing green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, which can improve yields while reducing environmental impact. These methods potentially offer advantages for large-scale production through reduced energy consumption and minimized waste generation. The transition from batch to continuous flow synthesis represents another innovation area, enabling better control over reaction parameters and improved safety profiles for large-scale manufacturing. [7]
For kilogram-scale production of this compound, the following detailed protocol ensures reproducible results with high yield and purity:
Materials and Equipment:
Procedure:
Reaction Mixture Preparation: Charge the reaction vessel with acetone (1.1 kg, 18.96 mol) and begin mechanical stirring. Slowly add benzaldehyde (1.0 kg, 9.42 mol) dropwise over 30 minutes while maintaining the temperature at 25–30°C using the jacketed cooling system.
Base-Catalyzed Condensation: Add the 10% NaOH solution (0.3 L) dropwise over 45–60 minutes while carefully controlling the exothermic reaction to maintain the temperature below 30°C. Continue stirring for 2–3 hours after complete base addition, monitoring reaction progress by TLC or HPLC.
Reaction Quenching: Once the reaction is complete (typically >95% conversion by HPLC), slowly add 10% HCl solution with vigorous stirring until the mixture reaches pH 5–6 to neutralize the base.
Product Extraction: Transfer the mixture to a liquid-liquid extractor and extract with dichloromethane (2 × 2 L). Combine the organic extracts and wash with saturated sodium chloride solution (1 L) to remove residual water and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (0.5 kg) for 2 hours, then filter to remove the desiccant. Concentrate the solution under reduced pressure (40–50°C water bath temperature, 100–200 mbar) to obtain crude this compound as a pale yellow solid.
Purification: Purify the crude product by recrystallization from hot hexanes or ethanol (approximately 1.5 L solvent per kg crude product). Cool the solution slowly to 0–5°C to maximize crystal formation. Collect the crystals by vacuum filtration and wash with cold solvent (200–300 mL). Dry under reduced pressure (10–20 mbar) at room temperature for 6–12 hours to constant weight.
Yield and Quality: This protocol typically yields 1.05–1.15 kg (72–79%) of this compound with a purity of ≥98% by HPLC and melting point of 40–42°C. [1] [5]
Successful kilogram-scale production requires careful control of several critical process parameters:
Temperature Control: Maintaining the reaction temperature below 30°C during base addition is essential to minimize dithis compound formation. Exothermicity during NaOH addition can be significant at scale, requiring efficient cooling capacity.
Stoichiometry: Using a 1.5–2.0 molar ratio of acetone to benzaldehyde suppresses the double condensation reaction that forms dithis compound. Excess acetone can be recovered during concentration.
Mixing Efficiency: Effective mechanical stirring is crucial, particularly during phase transfer operations, to ensure proper mass transfer between phases.
pH Control: Careful neutralization to slightly acidic conditions (pH 5–6) before extraction prevents base-induced degradation and facilitates phase separation.
Recrystallization represents the most effective purification method for this compound on kilogram scale. The optimal solvent system depends on the specific purity requirements and the nature of the impurities:
Hexanes/Ethyl Acetate System: Provides good recovery with excellent purity for most applications. Use a stepwise gradient recrystallization, starting with 90:10 hexanes:ethyl acetate to remove non-polar impurities, followed by 70:30 for the main crop.
Ethanol/Water System: Effective for removing highly polar impurities. Dissolve the crude product in warm ethanol (approximately 10 mL/g), then add warm water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then further to 0–5°C to complete crystallization.
For pharmaceutical applications requiring ultra-high purity (≥99.5%), a final purification by short-path distillation under high vacuum may be employed: bath temperature 100–120°C, pressure 0.1–0.5 mbar, with careful collection of the middle fraction. This technique effectively separates this compound from colored impurities and higher molecular weight byproducts. [5] [8]
Comprehensive characterization of the final product ensures quality and batch-to-batch consistency:
Table 3: Specification Criteria for this compound
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | Pale yellow to yellow crystalline solid | Visual examination |
| Melting Point | 39–42°C | USP method <741> |
| Purity (HPLC) | ≥98.0% (Pharmaceutical grade: ≥99.0%) | Reverse-phase HPLC, C18 column, UV detection at 254 nm |
| Water Content | ≤0.5% w/w | Karl Fischer titration |
| Residual Solvents | Meets ICH guidelines | GC-FID |
| Heavy Metals | ≤10 ppm | USP method <231> |
| Trans Isomer Content | ≥99.0% | Normal-phase HPLC |
Spectroscopic Properties:
Routine quality control should include at a minimum: appearance, melting point, and HPLC purity assessment. Full spectroscopic characterization is recommended for certificate of analysis generation and regulatory submissions. [4]
This compound requires careful handling due to its irritant properties and potential sensitization effects. The compound has been classified under GHS with the following hazard statements:
Appropriate personal protective equipment (PPE) must be employed during handling, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, and laboratory coat or protective clothing. Operations generating dust or aerosol should be conducted in a fume hood or with local exhaust ventilation to maintain airborne concentrations below exposure limits. [1]
This compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers. The compound is stable under recommended storage conditions but may undergo photo-induced degradation upon prolonged exposure to light. Containers should be kept tightly closed and protected from moisture to prevent quality deterioration. Compatibility studies indicate that this compound is compatible with glass, stainless steel (316 and 304), and polyethylene, but may interact with certain plastics over extended periods. [8]
This compound production facilities must implement appropriate engineering controls to prevent environmental release. Waste streams containing this compound should be collected for proper disposal according to local regulations. Incineration with energy recovery represents the preferred disposal method for concentrated wastes, while aqueous streams may require activated carbon treatment or advanced oxidation processes. [7]
For pharmaceutical applications, this compound production must comply with Good Manufacturing Practices (GMP) guidelines, including comprehensive documentation, validated analytical methods, and quality control procedures. Regulatory submissions should include detailed information on synthetic routes, impurity profiles, and analytical method validation. [3]
The following diagram illustrates the complete workflow for kilogram-scale production of this compound:
Diagram 1: this compound kilogram-scale production workflow illustrating the sequential unit operations from raw material preparation to final product packaging, including waste management streams.
This application note provides comprehensive protocols for the kilogram-scale production of this compound using optimized Claisen-Schmidt condensation conditions. The detailed procedures, purification methods, and analytical techniques enable consistent production of high-quality material suitable for pharmaceutical intermediates and other industrial applications. Implementation of the described critical process parameters – particularly temperature control during base addition, optimized stoichiometry, and efficient mixing – ensures reproducible yields of 72–79% with purity exceeding 98%.
The provided workflow incorporates appropriate safety considerations and quality control measures essential for scale-up operations. Further process optimization opportunities exist through implementation of continuous flow technologies and green chemistry principles, which may offer additional benefits for industrial-scale manufacturing. As market demand for this compound continues to grow, particularly from the pharmaceutical sector, these protocols provide a solid foundation for reliable and efficient large-scale production.
Spirooxindole architectures represent privileged scaffolds in medicinal chemistry and drug discovery due to their widespread presence in biologically active natural products and pharmaceutical agents. These complex molecular frameworks form the core structure of numerous alkaloids and have demonstrated significant biological activities, including potent p53-MDM2 inhibition, anticancer properties, antimicrobial effects, and antiviral activities. The spirooxindole-pyrrolidine system, in particular, has garnered substantial research interest due to its structural complexity and diverse pharmacological potential. [1] [2] [3]
The synthesis of these architecturally complex molecules presents significant synthetic challenges, with control of regioselectivity representing a major obstacle in method development. The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles has emerged as one of the most efficient and straightforward strategies for constructing these spirocyclic systems. Among dipolarophiles, benzylideneacetone and its derivatives present a special case for regioselectivity control due to the presence of an α-hydrogen in the unsaturated ketone, which leads to the formation of two possible regioisomers. This application note provides detailed protocols and data analysis for controlling the regioselectivity in 1,3-dipolar cycloadditions of this compound derivatives through either additive-assisted or substrate-controlled approaches. [1] [4] [3]
The additive-assisted approach represents a powerful strategy for inverting regioselectivity in 1,3-dipolar cycloadditions of this compound. This method utilizes simple additives to dramatically influence reaction pathways, providing synthetic chemists with a straightforward means to access different regioisomers from identical starting materials. [1] [5]
Table 1: Optimization of Additive-Assisted Regioselectivity Control
| Entry | Solvent | Additive | Time (h) | Yield (%) | Regioisomeric Ratio (4a/5a) |
|---|---|---|---|---|---|
| 1 | EtOH | - | 48 | 72 | 75:25 |
| 2 | EtOH | Et₃N (0.2 equiv) | 72 | 69 | 78:22 |
| 3 | EtOH | 4 Å MS | 48 | 59 | 76:24 |
| 4 | EtOH | 4-NO₂PhCO₂H (0.2 equiv) | 24 | 33 | 50:50 |
| 5 | EtOH | H₂O (5.0 equiv) | 24 | 54 | 83:17 |
| 6 | EtOH | H₂O (20 equiv) | 24 | 52 | 76:24 |
| 7 | EtOH | EtOH:H₂O (1:1) | 24 | 50 | 75:25 |
| 8 | H₂O | - | 72 | 23 | 68:32 |
| 9 | DMF | H₂O (5.0 equiv) | 18 | 78 | 84:16 |
| 10 | CH₃CN | H₂O (5.0 equiv) | 48 | 56 | 67:33 |
| 11 | THF | H₂O (5.0 equiv) | 24 | 71 | 86:14 |
| 12* | THF | H₂O (5.0 equiv) | 24 | 88 | 86:14 |
Reaction conditions: Isatin (1a, 0.50 mmol), benzylamine (2, 1.0 mmol), this compound (3a, 0.75 mmol), additives in solvent (5.0 mL) at room temperature. *Entry 12: Ratio of 1a/2/3a is 1.5:2:1. [1] [5]
The strategic application of water as an additive in tetrahydrofuran (THF) solvent significantly enhances the formation of regioisomer 4a, achieving a regioisomeric ratio of 86:14. Conversely, the use of 4-nitrobenzoic acid as an additive reverses this selectivity, favoring the formation of regioisomer 5a. This remarkable reversal of regioselectivity based on additive choice provides synthetic chemists with a powerful tool to access structurally distinct spirooxindoles from the same starting materials. The ability to switch regioselectivity through simple additive selection represents a significant advancement in reaction control, enabling comprehensive exploration of structure-activity relationships in medicinal chemistry programs. [1] [6]
The substrate-controlled approach leverages electronic modulation of dipolarophile components to inherently dictate regioselectivity outcomes. This method offers complementary utility to additive-assisted control, particularly in complex synthetic sequences where additive introduction or removal might present practical challenges. [3]
Table 2: Substrate-Controlled Regioselectivity in Chalcone Derivatives
| Dipolarophile Type | Ketonic Moisty | Aldehydic Moisty | Major Product | Regioselectivity Rationale |
|---|---|---|---|---|
| Conventional Chalcone | Electron-withdrawing group | Electron-withdrawing group | β-attack product | Innate electronic bias favors β-regioisomer |
| Push-Pull Chalcone | Electron-withdrawing group | Electron-donating group | α-attack product | Electronic push-pull modulation switches regioselectivity |
| This compound | Acetyl group | Aryl group | Switchable via additives | α-hydrogen enables additive-controlled selectivity |
Recent investigations have demonstrated that introducing an electron-withdrawing group on the ketonic moiety coupled with an electron-donating group on the aldehydic moiety of chalcone derivatives induces a complete regioselectivity switch, favoring the formation of the α-attack derived regioisomer as the major product. This substrate-controlled regioselectivity switching operates through electronic "pull-push" modulation, which alters the frontier molecular orbital interactions between the azomethine ylide dipole and the dipolarophile. This strategy expands the synthetic toolkit available to chemists, enabling predictable control over regiochemical outcomes through deliberate substrate design rather than external reaction modifications. [3]
Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine isatin derivative (0.50 mmol), benzylamine (1.0 mmol), and this compound derivative (0.75 mmol) in anhydrous THF (5.0 mL). [1] [5]
Additive Introduction: Add deionized water (5.0 equivalents, 2.5 mmol) to the reaction mixture using a microsyringe or precision pipette. [1]
Reaction Execution: Seal the reaction vial and stir the mixture at room temperature (25°C) for 24 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS until complete consumption of starting materials is observed.
Workup Procedure: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 4:1 to 1:1) to obtain the desired regioisomers.
Isolation and Characterization: Isolate the major regioisomer 4a as a white solid. Characterize the structure using ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. The regiochemistry is confirmed by NMR analysis, with the acetyl group connected to C-4' of the pyrrolidine ring. [1]
Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine isatin derivative (0.50 mmol), benzylamine (1.0 mmol), and this compound derivative (0.75 mmol) in anhydrous ethanol (5.0 mL). [1] [5]
Additive Introduction: Add 4-nitrobenzoic acid (2.0 equivalents, 1.0 mmol) to the reaction mixture. The acid additive should be thoroughly dissolved in the reaction medium.
Reaction Execution: Seal the reaction vial and stir the mixture at room temperature (25°C) for 24 hours. Monitor reaction progress by TLC until complete consumption of starting materials is observed.
Workup Procedure: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 3:1 to 1:1) to obtain the regioisomer 5a. Confirm the structure by NMR analysis, noting the characteristic chemical shifts indicating the acetyl group connected to C-3' of the pyrrolidine ring. [1]
Stoichiometry Adjustment: When reaction yields are suboptimal, increase the amount of isatin to 1.5 equivalents relative to this compound to compensate for potential instability of the azomethine ylide intermediate. This adjustment has been shown to improve yields to 88% without eroding regioselectivity. [1]
Solvent Screening: If THF or ethanol do not provide satisfactory results, screen alternative solvents such as DMF or acetonitrile with 5.0 equivalents of water as additive. DMF with water has demonstrated good regioselectivity (84:16) with improved reaction times (18 hours). [1]
Temperature Optimization: While these protocols are optimized for room temperature, elevated temperatures (40-50°C) may be employed for sluggish reactions, though this may slightly impact regioselectivity and should be carefully monitored. [2]
The structural assignment of regioisomers 4a and 5a is confirmed through comprehensive NMR analysis. The ( ^1 \text{H} ) NMR and ( ^{13}\text{C} ) NMR spectra show distinct patterns that enable clear differentiation between the two regioisomeric products. [1] [4]
For regioisomer 4a (4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one), the characteristic signals include:
For regioisomer 5a (3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-one), the distinguishing features include:
Successful separation of regioisomers 4a and 5a is achieved using flash column chromatography with the following parameters:
For challenging separations, alternative solvent systems such as dichloromethane/methanol or toluene/acetone may be employed. The purity of isolated compounds should be confirmed by HPLC analysis using a C18 reverse-phase column with acetonitrile/water gradient elution. [1]
Diagram 1: Additive-Controlled Regioselectivity Switch in 1,3-Dipolar Cycloaddition. This workflow illustrates how additive selection dictates regioselectivity outcomes in the synthesis of spirooxindoles from identical starting materials.
The strategic control of regioselectivity in 1,3-dipolar cycloadditions of this compound represents a significant advancement in synthetic methodology for the construction of complex spirooxindole architectures. The additive-assisted approach provides a straightforward and practical means to access different regioisomers from identical starting materials, with water favoring the formation of 4'-acetyl regioisomers and 4-nitrobenzoic acid promoting 3'-acetyl regioisomers. Complementary to this, the substrate-controlled strategy enables predictable regioselectivity outcomes through deliberate electronic modulation of dipolarophile components.
These methodologies offer synthetic chemists powerful tools for diversifying molecular scaffolds in medicinal chemistry programs, particularly in the exploration of structure-activity relationships around the biologically significant spirooxindole framework. The protocols detailed in this application note have been optimized for reproducibility and scalability, enabling their broad implementation in both academic and industrial settings for the efficient synthesis of potentially bioactive compounds.
The undesired formation of dithis compound (dbAc) occurs because the primary product, this compound, can undergo a second condensation reaction with another molecule of benzaldehyde [1].
This happens under the same basic reaction conditions because this compound still has acidic alpha-hydrogens in its methyl group. These can be deprotonated to form a new enolate, which then attacks another benzaldehyde molecule [1] [2]. The diagram below illustrates this two-step reaction pathway.
Here are the key strategies to minimize the formation of dithis compound, focusing on reaction setup and conditions.
| Strategy | Principle | Key Implementation Details |
|---|---|---|
| Control Stoichiometry | Limit benzaldehyde to prevent over-reaction [1] | Use a molar excess of acetone (e.g., 2:1 to 4:1 acetone:benzaldehyde). Ensures benzaldehyde is the limiting reagent [1]. |
| Suppress Second Enolate Formation | Use a weaker base or controlled conditions to avoid deprotonating the product [1] | Sodium hydroxide (NaOH) in aqueous ethanol is common. Adds base slowly, often in a diluted solution, and controls reaction temperature (often 0-25°C) [1]. |
| Employ a Strong, Sterically Hindered Base | Quantitative enolate formation from acetone alone prevents deprotonation of the mono-condensed product [1] | Use Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF). Adds acetone to LDA first, then benzaldehyde. Virtually eliminates the dbAc side product but is more expensive and air/moisture sensitive [1]. |
This protocol is based on common laboratory procedures and is designed to maximize the yield of this compound while minimizing dithis compound formation using a controlled, weak base approach [1].
Reagents:
Procedure:
Q1: My product yield is low, and I see a significant amount of a higher-melting solid. What happened? This strongly indicates that dithis compound (dbAc) has formed as the major product. This occurs due to overheating during base addition or an overly high concentration of benzaldehyde relative to acetone. To resolve this, repeat the experiment with strict temperature control (0-10°C), a larger excess of acetone, and very slow addition of the base solution [1].
Q2: How can I analytically distinguish between this compound and dithis compound? The most straightforward method is to check the melting point. This compound melts at 39-42°C, while dithis compound has a significantly higher melting point of around 120°C [1] [2]. Techniques like Thin-Layer Chromatography (TLC) will also show two distinct spots for the crude product mixture.
Q3: Is there a greener or more efficient synthesis method? Yes, modern approaches can improve this reaction. Microwave-assisted synthesis under solvent-free conditions can drastically reduce reaction times from hours to minutes and often improves yield and selectivity [2]. Furthermore, computer-aided retrosynthesis software (like SYNTHIA) can help researchers design and optimize synthetic pathways for complex molecules, making the entire discovery process more efficient [3].
Q1: Why does my reaction produce dibenzalacetone (DBA) instead of the desired benzylideneacetone (BA)? Acetone has two α-hydrogen atoms. The first reacts with benzaldehyde to form BA. However, the produced BA can act as a new reactant, with its own α-hydrogen, in a second Claisen-Schmidt condensation with another benzaldehyde molecule, leading to the formation of DBA [1] [2]. This over-reaction is the primary reason for low BA selectivity.
Q2: What are the most effective strategies to suppress DBA formation and enhance BA selectivity? The key is to physically separate the newly formed BA from the basic aqueous catalyst once it is produced. The biphasic emulsion system is highly effective for this. In this setup, BA diffuses into the organic phase where the NaOH catalyst is absent, preventing the second condensation [1] [2]. Microwave irradiation in a solvent-free system can also offer high selectivity by providing rapid and even heating, shortening reaction times and minimizing side reactions [3].
Q3: My this compound product is unstable. How should I handle and store it? Literature indicates that benzalacetones can be unstable at room temperature and should be stored in cold conditions to prevent degradation [3].
Potential Causes and Solutions:
Inefficient Reaction System
Sub-Optimal Conventional Heating Conditions
Use of an Unsuitable Organic Solvent
Potential Causes and Solutions:
The table below provides a quantitative comparison of different methods for synthesizing this compound to help you select the best approach.
| Method | Key Conditions | Benzaldehyde Conversion | BA Selectivity | Key Advantage |
|---|---|---|---|---|
| Biphasic Emulsion [1] [2] | Cyclohexane/H₂O, 3 eq. acetone, 0.2 M NaOH, 1000 rpm, 25°C, 4h | 96 ± 2% | 99 ± 1% | Excellent selectivity, easily scalable, no surfactant |
| Microwave-Assisted [3] | Solvent-free, 13.6 eq. acetone, 1.5 eq. NaOH, 40-50°C, 10-30 min | ~98%* | High (No DBA observed for most substrates) | Very fast, high yield, simple work-up |
| Solvent-Free Grinding [4] | Solid NaOH (20 mol%), mortar & pestle, 5 min | ~98% (for cyclohexanone substrate) | N/A (for BA synthesis) | Extremely fast, no solvent, high yield |
| Homogeneous (for comparison) [2] | Water/Ethanol, 3 eq. acetone, 0.2 M NaOH, 25°C, 1.5h | 98 ± 2% | 92 ± 1% | Lower selectivity despite high conversion |
*Conversion estimated from provided data in [3].
The following diagram illustrates the working principle of the highly selective biphasic emulsion system for this compound synthesis.
For researchers, here are two validated recrystallization methods. The method from Organic Syntheses is a benchmark for purity, while the ethanol/water mixed-solvent method is a common alternative.
| Method | Solvent System | Solvent Ratio | Procedure Key Points | Typical Recovery | Final M.P. |
|---|---|---|---|---|---|
| Ethyl Acetate [1] | Hot ethyl acetate | 2.5 mL per gram of crude product [2] | Dissolve crude product in hot solvent, cool for crystallization, suction filter, and wash with cold solvent. | ~80% [1] | 110–111 °C [1] |
| Ethanol/Water Mixed Solvent [2] | Ethanol and Water | Not specified | Dissolve crude in minimal hot ethanol. Add water dropwise until cloudiness persists. Re-dissolve oil/solid with minimal hot ethanol. Cool slowly to room temperature. [2] | Not specified | Not specified |
The ethanol/water method can be tricky. Here are common problems and their solutions based on experimental experience.
| Problem | Possible Causes | Solutions |
|---|---|---|
| Product "Oils Out" (Forms yellow liquid) | Overly fast cooling; solvent composition not optimal [2]. | Ensure a "minimal" volume of hot ethanol is used [2]. Slow cooling is key; allow to cool naturally to room temperature. Use an alternative solvent like ethyl acetate. [1] |
| Poor Quality Crystals ("Crashed Out") | Excessively fast cooling and precipitation [2]. | Avoid rapid cooling in an ice bath before reaching room temperature. If oil forms, re-dissolve with a tiny volume of warm ethanol. [2] |
| Low Recovery | Product is too soluble in the solvent system; excessive solvent used. | Use the minimum amount of hot solvent needed to dissolve the crude. For ethanol/water, carefully control water addition to avoid over-dilution. |
If the standard methods are not yielding good results, consider these alternatives recommended in the literature.
The following workflow summarizes the decision-making process for purification:
Here are some common issues you might encounter and how to address them, based on the research.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion of Benzaldehyde | Wrong organic solvent (e.g., Toluene), low stirring speed, low acetone equivalent. | Use cyclohexane as the oil phase; ensure vigorous stirring (e.g., 1000 rpm); increase acetone equivalent to 3 [1]. |
| Formation of Dibenzalacetone Side-Product | Homogeneous reaction conditions, presence of catalyst in the oil phase. | Ensure a clear biphasic system; the oil phase must be free of NaOH catalyst so BA diffuses to safety [1]. |
| Difficulty Separating Phases / Emulsion | (In traditional methods) Use of surfactants like SDS. | This method uses dynamic, surfactant-free emulsions; phases separate upon standing still after stopping stirring [1]. |
| Low Product Yield upon Isolation | Product loss during solvent removal or transfer. | After separation, dry the oil phase (e.g., with calcium chloride) before rotary evaporation [1]. |
This procedure is adapted from the green synthesis approach, which can be scaled up to kilogram-level production [1].
1. Materials
2. Method
The table below summarizes key reaction conditions and their outcomes from the study for your reference.
| Entry | Solvent System | Acetone (equiv.) | Time (h) | Benzaldehyde Conversion (%) | BA Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Water/Cyclohexane | 1 | 24 | 93 ± 2 | 99 ± 1 |
| 2 | Water/Cyclohexane | 3 | 4 | 96 ± 2 | 99 ± 1 |
| 3 | Water/Toluene | 3 | 4 | 73 ± 2 | >99 |
| 4 | Water/Ethanol (Homogeneous) | 1 | 5 | 97 ± 2 | 80 ± 1 |
The following diagram illustrates the core principle of this surfactant-free emulsion synthesis and its experimental workflow.
| Question | Answer & Key References |
|---|---|
| What is the typical NaOH catalyst concentration? | Studies use varying concentrations. One protocol for a similar compound used 0.04 mol of NaOH for optimum yield [1]. Another method for a different synthesis used a 30 wt.% NaOH solution on a solid support [2]. |
| How can I maximize the yield of benzylideneacetone and avoid the bis-product? | A stirring-induced emulsion technique can achieve 99% selectivity for this compound. In this method, acetone and NaOH are in the aqueous phase, while benzaldehyde is in the oil phase. The reaction occurs at the interface, and the product diffuses into the oil phase, preventing further reaction [3]. |
| Are there alternatives to homogeneous NaOH? | Yes, solid base catalysts (SBC) are excellent alternatives. For example, a potassium hydroxide-modified fly ash catalyst has been used successfully for related reactions, is recyclable, and operates under solvent-free conditions [2]. |
| What are the standard reaction conditions? | A common procedure involves reacting benzaldehyde and acetone with aqueous NaOH at 25-30°C for 90 minutes. The mixture is then acidified, and the product is extracted with an organic solvent like CH₂Cl₂ [4]. |
| Problem | Possible Cause | Solution |
|---|
| Low Yield of Benzalacetone | 1. Catalyst Concentration: NaOH concentration is not optimized [1]. 2. Over-reaction: Formation of the bis-condensed byproduct (dithis compound) [3]. 3. Temperature: Reaction temperature is too high, promoting side reactions. | 1. Optimize Catalyst: Run a series of reactions with different NaOH moles (e.g., 0.005 to 0.08 mol) to find the optimum [1]. 2. Phase Separation: Employ a stirring-induced emulsion approach to physically separate the mono-product from the catalyst [3]. 3. Control Temperature: Ensure the reaction is carried out in a cooled water bath (25-30°C) [4]. | | Formation of a Yellow Solid at Room Temperature | Desired Product: Benzalacetone has a melting point of 34-40°C and can solidify at room temperature [4]. | Confirm the identity and purity by checking the melting point. This is likely your desired product. | | Difficulty in Product Separation & Purification | Homogeneous Catalyst: NaOH dissolved in the reaction mixture makes recovery and reuse impossible. | Switch to Heterogeneous Catalysis: Use a solid base catalyst, which can be easily filtered out after the reaction and potentially reused for multiple cycles [2]. |
This detailed procedure for synthesizing this compound (E-4-Phenylbut-3-en-2-one) is adapted from a laboratory handbook [4].
The following diagram maps out the key decision points and steps in the synthesis and optimization process.
Issue: Poor or undesired regioselectivity in the 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone, leading to mixtures of spirooxindole products.
Root Cause: The inherent electronic and steric properties of this compound can lead to the formation of two different regioisomers. The reaction pathway can be influenced by additives that alter the reaction environment or interact with the intermediates [1].
Solution: Employ additive control to steer the reaction towards the desired regiochemical outcome.
Experimental Protocol & Data
The following methodology is adapted from a study on the three-component reaction of isatin, benzylamine, and this compound [1].
| Additive | Solvent | Time (h) | Combined Yield (%) | Regioisomeric Ratio (4a:5a) |
|---|---|---|---|---|
| None | Ethanol | 48 | 72 | 75:25 |
| Triethylamine (0.2 equiv) | Ethanol | 72 | 69 | 78:22 |
| 4-Nitrobenzoic Acid (0.2 equiv) | Ethanol | 24 | 33 | 50:50 |
| Water (5.0 equiv) | Ethanol | 24 | 54 | 83:17 |
| Water (5.0 equiv) | THF | 24 | 88 | 86:14 |
| Water (20 equiv) | Ethanol | 24 | 52 | 76:24 |
| Water (5.0 equiv) | DMF | 18 | 78 | 84:16 |
Key Findings & Troubleshooting Guide
The following workflow summarizes the additive-controlled regioselectivity pathways:
Q1: Why does water affect the regioselectivity? While the precise mechanism is still under investigation, it is proposed that water can act as a hydrogen-bond donor, potentially stabilizing key intermediates or transition states in the 1,3-dipolar cycloaddition pathway. This stabilization can favor the formation of one regioisomer over the other [1] [2].
Q2: Are there other methods to control regioselectivity with this compound? Yes, beyond additives, the substituents on the reactants themselves can exert significant control. For instance, electron-donating or electron-withdrawing groups on the isatin or this compound rings can influence the electronic structure of the dipolarophile and the azomethine ylide, thereby affecting the regioselectivity [3] [1].
The strategy of using additives to control reactivity is powerful but highly specific to a reaction system. To build a more comprehensive knowledge base:
The table below outlines the key controlled parameters from the established Organic Syntheses preparation [1].
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Reaction Temperature | 25-31°C (77-88°F) | Critical; maintained during NaOH addition. Exotherm control prevents side reactions & low yield [1]. |
| NaOH Addition Rate | Over 30-60 minutes | Slow addition essential for managing exotherm and preventing mixture darkening [1]. |
| Stirring Period | ~2 hours at room temperature | Post-addition reaction time [1]. |
| Cooling Method | Water bath | Used during exothermic NaOH addition [1]. |
| Distillation Pressure | Preferred: 7-16 mm Hg | Lower pressure reduces decomposition during product purification [1]. |
This occurs when the reaction temperature is too high [1].
This is often related to product decomposition during purification or incomplete reaction.
The diagram below maps the key steps of the procedure, highlighting critical control points for temperature and timing.
| Property | Specification / Value |
|---|---|
| Recommended Storage Temperature | ≤ 20°C (68°F) [1] [2] |
| Physical State at Room Temp | Low Melting Solid [1] |
| Melting Point | 39 - 42 °C (102.2 - 107.6 °F) [1] [2] |
| Light Sensitivity | Light Sensitive; color darkens upon exposure [1] |
| Flammability | Combustible Solid [2] |
| Vapor Pressure | 0.01 mm Hg at 25 °C [1] [2] |
FAQ 1: What is the primary stability concern when storing benzylideneacetone? The two most critical factors are temperature and light exposure. The chemical must be stored at or below 20°C [1] [2] and is documented as Light Sensitive, with its color known to darken when exposed to light [1]. Heat can accelerate decomposition, and light can degrade its quality.
FAQ 2: My stored this compound has turned from pale yellow to a deep color. Is it still usable? A color change indicates light-induced degradation. For applications requiring high purity (e.g., synthesis of pharmaceuticals or specific organic compounds), the material's integrity is likely compromised and it should not be used. For less critical applications, you may attempt purification (e.g., recrystallization), but it is generally safer to dispose of the degraded material properly.
FAQ 3: What are the key safety precautions for handling this compound? Consult the Safety Data Sheet (SDS) for comprehensive instructions. Key precautions include:
The following is a common laboratory-scale procedure for the synthesis of this compound via the Claisen-Schmidt condensation [3].
Principle: This synthesis involves a base-catalyzed condensation reaction between benzaldehyde and acetone.
Materials and Reagents:
Procedure:
To help visualize the key factors in maintaining this compound stability, here is a workflow diagram that outlines the storage requirements and troubleshooting logic.
Diagram 1: A workflow for assessing and maintaining this compound storage stability.
| Problem & Cause | Symptoms | Solution & Optimization | Rationale |
|---|
| Formation of Dibenzylideneacetone [1] [2] | Lower than expected yield of this compound; detection of dithis compound by HPLC or NMR. | Control benzaldehyde equivalents: Use a significant excess of acetone. [2]
Optimize base concentration: Avoid large excess of strong base (e.g., NaOH). [1] [2]
Alternative strong base: Use LDA to quantitatively form the acetone enolate. [1] | Shifts equilibrium toward mono-condensation; [2] minimizes deprotonation of this compound to form a second enolate. [1] | | Acetone Polymerization [2] | Reactor clogging; formation of insoluble side products; reduced yield. | Control temperature: Set an upper temperature limit (e.g., 70 °C). [2] | Prevents thermal degradation and self-condensation of acetone. | | Sub-Optimal Reaction Conditions [2] | Low yield and poor productivity despite no single dominant side product. | Multi-variable optimization: Use advanced algorithms (e.g., TS-EMO) to find optimal trade-offs between: • Acetone equivalents • NaOH equivalents • Reactor temperature • Residence time [2] | Conflicting objectives (e.g., yield vs. cost) mean no single "perfect" condition; a Pareto front identifies the best possible compromises. [2] |
This method is simple and efficient for high-yield synthesis of dithis compound derivatives, demonstrating effective base catalysis [3].
This protocol, based on machine-learning optimization, directly addresses low this compound conversion by precisely controlling parameters to suppress dithis compound formation and acetone polymerization [2].
The diagram below illustrates the competing pathways in the synthesis and the parameters that influence them.
The table below summarizes the core experimental findings comparing benzylideneacetone and chalcone as dipolarophiles in reactions with azomethine ylides generated from isatin and benzylamine [1] [2].
| Feature | This compound | Chalcone |
|---|---|---|
| General Reactivity | Good reactivity, yields up to 94% [1] | High reactivity, typically gives a single regioisomer in high yield [1] |
| Typical Regioselectivity | Forms two regioisomers (4a and 5a) with poor to modest inherent selectivity [1] | Highly regioselective, yielding only one product (e.g., 4',5'-diarylspiro(indoline-3,2'-pyrrolidin)-2-one) [1] |
| Tunability | Highly tunable; regioselectivity is reversible with additives [1] | Not typically required due to inherent high selectivity [1] |
| Effect of Water | Favors formation of regioisomer 4a (e.g., 86:14 4a/5a in THF) [1] | Not reported, as selectivity is inherently high without additives [1] |
| Effect of Acid | Favors formation of regioisomer 5a, reversing inherent preference [1] | Not reported [1] |
| Postulated Reason for Difference | Electronic and steric effects of the acetyl group (vs. benzoyl in chalcone) [1] | Consistent electronic and steric profile of the benzoyl group leads to a single, predictable reaction pathway [1] |
The comparative data is primarily derived from a study on the three-component 1,3-dipolar cycloaddition of isatin derivatives, benzylamine, and dipolarophiles [1].
General Reaction Setup [1]:
Optimized Conditions for this compound [1]:
The following diagram illustrates the experimental workflow and key decision points for optimizing the reaction with this compound [1].
In technical applications like zinc electrodeposition and lead-acid batteries, this compound is valued for its specific interactions at metal-solution interfaces.
The table below summarizes its effects and a comparison with other arene additives in zinc electrodeposition:
| Additive | Chemical Structure | Key Influence on Zn(II) Reduction | Effect on Coating Morphology |
|---|---|---|---|
| This compound (BDA) | C=C(C=O)C, Aromatic ring | Highest increase in reduction overpotential; strongest inhibition [1] | Forms coatings with the smallest cluster size and most compact structure [1] |
| Benzylacetone (BA) | C-C(C=O)C, Aromatic ring | Moderate increase in reduction overpotential [1] | Larger cluster size compared to BDA [1] |
| Butylbenzene (BB) | C-C-C-C, Aromatic ring | Lowest increase in reduction overpotential [1] | Largest cluster size and less compact coating [1] |
Key Experimental Insight: The superior inhibitory effect of BDA is attributed to its conjugated system (C=C-C=O), which facilitates stronger adsorption onto the electrode surface compared to the saturated chain in BA or the non-polar BB [1].
In lead-acid batteries, BDA serves as a hydrogen evolution inhibitor. One study found that an electrolyte containing 20 mg L⁻¹ of BDA helped prolong battery cycle life by increasing the overpotential of hydrogen evolution on the negative plates [2].
This compound also acts as a substrate in organic synthesis, where its reaction pathway can be controlled by catalysts.
The following diagram illustrates how different ligands steer the reduction of a β,β-disubstituted enone like BDA towards different products, based on a study using copper hydride (CuH) catalysts [3].
Experimental Context: This reaction typically uses a copper catalyst with a chiral ligand and a hydride source like diethoxymethylsilane (DEMS). The choice of ligand is the critical factor controlling the regioselectivity [3].
Here are simplified protocols from the search results for the contexts discussed:
The table below summarizes two distinct, validated HPLC methods for analyzing this compound and related compounds.
| Method Feature | Method 1: Analysis in Fatty Tissue [1] | Method 2: Analysis in Plant Material [2] |
|---|---|---|
| Analytical Technique | UHPLC-QqQ-MS/MS (Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry) [1] | HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) [2] |
| Sample Preparation | Improved micro-QuEChERS with EMR-lipid cleanup in 96-well plates [1] | Liquid-solid extraction followed by fractionation with solvents of varying polarity [2] |
| Key Application | Quantifying this compound and 25 related phenolic compounds in high-fat matrices (white adipose tissue) [1] | Simultaneous quantification of multiple compounds, including dithis compound, in Epimedium elatum plant extracts [2] |
| Method Validation | Demonstrated accuracy of 80-120% for most analytes; recovery rates of 71-105% [1] | Full validation for accuracy and repeatability; well-resolved chromatograms for complex mixtures [2] |
Here are the detailed workflows for the two methods, which are critical for reproducibility.
This method is highly sophisticated and designed for challenging biological samples [1].
This method is a robust, more widely accessible approach for analyzing plant-derived samples [2].
The table below summarizes the available physicochemical data for this compound, which is foundational for understanding its behavior.
| Property | Value |
|---|---|
| Chemical Name | (3E)-4-Phenylbut-3-en-2-one [1] |
| Molecular Formula | C₁₀H₁₀O [1] |
| Molecular Weight | 146.19 g/mol [1] |
| Melting Point | 39 to 42 °C [1] [2] |
| Boiling Point | 260 to 262 °C [1] [2] |
| Density | 1.008 g/cm³ [1] |
| Water Solubility | 1.3 g/L [1] |
| logP (Partition Coefficient) | Not found in searched literature |
For your research, here are summaries of established experimental methods to determine logP. You can apply these protocols to measure the logP of this compound in your lab.
| Method | Principle | Key Steps & Parameters |
|---|
| Polymer-Water Partition (Ppw) in 96-well format [3] | Measures solute distribution between plasticized poly(vinyl chloride) (PVC) film and water. LogPpw shows linear correlation with logPow. | 1. Prepare PVC films: Create films from PVC and plasticizer (e.g., Dioctyl Sebacate) in THF at bottom of 96-well plate [3]. 2. Incubate: Add aqueous solute solution to wells and seal plate. Equilibrate with shaking (4 hours, 25°C, 500 rpm) [3]. 3. Analyze: Measure solute concentration in aqueous phase before/after equilibrium via UV absorbance. Calculate Ppw = [(C₀ - C₁)/C₁] × Φ (phase ratio) [3]. | | Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) [4] | Correlates a compound's retention time on a C18 column to its lipophilicity. | 1. Calibrate: Run a series of reference compounds with known logP values to establish calibration curve [4] [3]. 2. Analyze: Inject the test compound under the same chromatographic conditions [3]. 3. Calculate: Use the calibration curve to estimate the unknown logP from its measured retention factor [4]. |
This workflow diagram outlines the general decision process for selecting and performing these methods:
This compound (chemical name: (3E)-4-phenylbut-3-en-2-one), also known as benzalacetone, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound features a pale yellow crystalline appearance and possesses a sweet floral odor that makes it valuable as a flavoring ingredient in food and fragrance compositions [1]. Beyond these applications, this compound serves as an important chemical intermediate in pharmaceutical synthesis and materials science, with recent research revealing its biological activity in various therapeutic contexts [2] [3].
The primary synthetic challenge for this compound production lies in controlling the Claisen-Schmidt condensation between benzaldehyde and acetone to prevent further reaction of the initial product with additional benzaldehyde to form dithis compound [1]. This selectivity issue has driven the development of various catalytic approaches, with the homogeneous versus heterogeneous methodology debate representing a fundamental consideration for researchers seeking to optimize yield, selectivity, scalability, and environmental compatibility.
Homogeneous catalysis for this compound synthesis involves the Claisen-Schmidt condensation where both reactants and catalyst exist in the same phase, typically in solution. The reaction mechanism begins with base-catalyzed deprotonation of acetone to form an enolate ion, which subsequently undergoes nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by proton transfer and dehydration to form the final α,β-unsaturated ketone [1]. The homogeneous approach traditionally employs strong bases such as sodium hydroxide or potassium hydroxide dissolved in aqueous or aqueous-organic solvent systems, where the catalyst interacts uniformly with the reactants throughout the reaction medium.
The critical challenge in homogeneous this compound synthesis is preventing overcondensation. Since acetone contains two α-hydrogens, the initially formed this compound can undergo a second condensation with another benzaldehyde molecule, forming dithis compound as an undesired side product. In conventional homogeneous systems, this is typically addressed by using significant excesses of acetone (up to 5-fold molar excess relative to benzaldehyde) to shift the selectivity toward the mono-condensation product, though this approach generates substantial waste and increases purification complexity [4].
Table 1: Performance Metrics of Homogeneous Synthetic Methods for this compound
| Catalyst System | Solvent System | Temperature (°C) | Benzaldehyde Conversion (%) | This compound Selectivity (%) |
|---|---|---|---|---|
| NaOH (0.2 M) | Water/Ethanol | 25 | 97 ± 2 | 80 ± 1 |
| NaOH (0.2 M) | Water/Ethanol | 45 | 98 ± 2 | 63 ± 1 |
| NaOH (0.2 M) | Water/Ethanol | 25 (3 eq acetone) | 98 ± 2 | 92 ± 1 |
| LDA (stoichiometric) | THF | -78 to 25 | ~100* | ~99* |
Note: LDA = Lithium diisopropylamide; *reported values from literature without uncertainty ranges [1]
Traditional homogeneous systems demonstrate moderate to high benzaldehyde conversion but varying selectivity depending strongly on reaction conditions. As shown in Table 1, elevated temperatures paradoxically decrease selectivity despite slightly improving conversion, likely due to accelerated secondary condensation reactions. The solvent influence is particularly notable, with polar protic systems like water/ethanol mixtures providing high conversion but compromised selectivity even with acetone excess [4].
The principal limitations of homogeneous this compound synthesis include:
While advanced homogeneous systems using stoichiometric strong bases like lithium diisopropylamide (LDA) can achieve excellent selectivity and conversion [1], these approaches present prohibitive costs for large-scale applications and generate substantial chemical waste, rendering them economically and environmentally challenging for industrial production.
Heterogeneous approaches to this compound synthesis employ solid catalysts that exist in a different phase from the reactants, typically utilizing insoluble basic materials or engineered interfacial systems to promote the selective condensation. Among the most promising developments is a stirring-induced emulsion synthesis technique that achieves remarkable selectivity through physical compartmentalization of reaction components. In this system, water-soluble acetone and NaOH catalyst are separated from oil-soluble benzaldehyde by an organic-aqueous phase interface, with the condensation reaction occurring specifically at this liquid interface [4].
The exceptional selectivity of this approach results from the spatial separation of reaction components: benzaldehyde orients at the interface with its aldehyde group exposed to the aqueous phase, where it reacts with acetone to form this compound, which then quickly diffuses into the bulk oil phase where NaOH catalyst is absent, thus preventing further condensation [4]. Other successful heterogeneous systems include layered double hydroxides (LDHs) with varying Mg/Al ratios, which provide tunable basic sites for the condensation reaction while offering the practical advantages of solid catalysts, including straightforward recovery and reusability [5].
Table 2: Performance Metrics of Heterogeneous Synthetic Methods for this compound
| Catalyst System | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| HT-2.0 (LDH) | Liquid phase | 60 | ~4* | 100 | 78 |
| NaOH-induced emulsion | Water/Cyclohexane | 25 | 4 | 96 ± 2 | 99 ± 1 |
| NaOH-induced emulsion | Water/Cyclohexane | 25 | 24 | 93 ± 2 | 99 ± 1 |
| NaOH-induced emulsion | Water/Toluene | 25 | 4 | 73 ± 2 | >99 |
Note: Reaction time not precisely specified in source; value estimated from context [5]
The heterogeneous systems demonstrate consistently superior selectivity compared to homogeneous approaches, particularly the emulsion-based method which maintains approximately 99% selectivity across varying conditions (Table 2). The LDH catalyst system achieves complete benzaldehyde conversion with good selectivity, though slightly lower than the emulsion approach. The solvent nature significantly impacts conversion in emulsion systems, with cyclohexane proving substantially more effective than toluene, likely due to reduced π-π interactions that facilitate reactant diffusion to the interface [4].
The key advantages of heterogeneous this compound synthesis include:
These systems address the fundamental limitation of conventional homogeneous methods by physically separating the reaction product from the catalyst environment, thereby preventing sequential condensation. The demonstrated kilogram-scale production of this compound with 99% selectivity and high yield confirms the practical viability of the heterogeneous emulsion approach for industrial applications [4].
Traditional homogeneous synthesis of this compound follows this detailed protocol adapted from standard laboratory methods:
Optimized heterogeneous emulsion synthesis follows this protocol based on the recently developed interfacial methodology [4]:
Diagram 1: Comparative experimental workflows for homogeneous (Route A, red) and heterogeneous (Route B, blue) synthetic approaches to this compound. The heterogeneous method eliminates the acidification and extraction steps required in homogeneous synthesis, significantly streamlining the purification process.
Diagram 2: Mechanism of selectivity control in heterogeneous emulsion synthesis, illustrating how spatial separation at the liquid-liquid interface prevents secondary condensation. The this compound product diffuses into the oil phase bulk where NaOH catalyst is absent, thereby avoiding further reaction with benzaldehyde to form dithis compound.
Based on comprehensive evaluation of the experimental data, the following recommendations are provided for researchers selecting this compound synthetic methods:
For high-purity applications requiring exceptional selectivity, the heterogeneous emulsion method is unequivocally superior, providing consistent 99% selectivity with minimal byproduct formation. This approach is particularly valuable for pharmaceutical applications where purity standards are stringent.
For process efficiency and green chemistry objectives, the heterogeneous system offers significant advantages through reduced acetone consumption (1-3 equivalents versus 5+ equivalents in traditional homogeneous methods) and elimination of acidification waste streams.
For scalability and industrial production, the demonstrated kilogram-scale capability of the emulsion method, combined with simpler product isolation and reduced purification requirements, makes it the economically favorable choice despite potentially more complex initial setup.
For laboratory-scale convenience where ultra-high selectivity is not critical, traditional homogeneous methods may still offer practical advantages due to familiar techniques and equipment, though with acceptance of moderate yield and more complex purification.
Irritant